3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
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Overview
Description
3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is a complex organic compound that belongs to the class of imidazo[1,5-c][1,3]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde and 4-fluorobenzylamine in the presence of a thiazole-forming reagent can lead to the formation of the desired imidazo[1,5-c][1,3]thiazole core. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
- 6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
- 3-(4-chlorophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
Uniqueness
The presence of both chlorophenyl and fluorophenyl groups in 3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione imparts unique chemical properties, such as enhanced reactivity and potential biological activity. This dual substitution pattern distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
CAS No. |
1214108-43-6 |
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Molecular Formula |
C17H12ClFN2O2S |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(4-fluorophenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione |
InChI |
InChI=1S/C17H12ClFN2O2S/c18-11-3-1-10(2-4-11)16-21-14(9-24-16)15(22)20(17(21)23)13-7-5-12(19)6-8-13/h1-8,14,16H,9H2 |
InChI Key |
CMDSZHUGNGVCHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)N(C(=O)N2C(S1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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